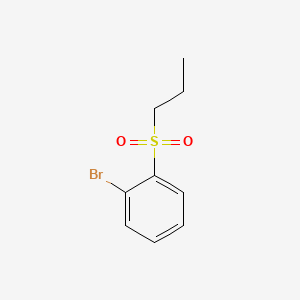

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

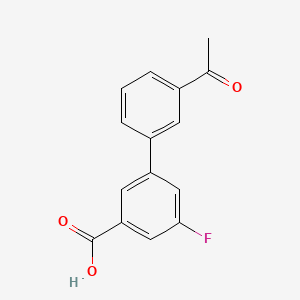

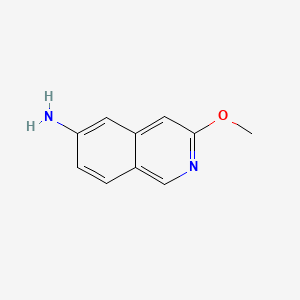

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound that has attracted significant attention in scientific research due to its unique chemical properties. This compound is a derivative of benzothiophene and contains an amino group and a carboxylic acid functional group. It is a white to light brown powder that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

Liquid-Liquid Extraction of Carboxylic Acids

The significance of carboxylic acids as precursors for bio-based plastics has led to renewed interest in efficient extraction methods from aqueous streams, notably through liquid-liquid extraction (LLX). Recent advancements involve novel solvents, including ionic liquids and improvements in traditional amine-based systems. Such developments enhance the economic viability of processes involving dilute acid concentrations, suggesting a potential application area for 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid in refining bio-based chemical production processes (Sprakel & Schuur, 2019).

Bioactivity of Carboxylic Acids

Carboxylic acids derived from plants, including structural variants like 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid, exhibit a range of biological activities. These activities span from antioxidant and antimicrobial effects to cytotoxic properties against cancer cells. The structure-activity relationship (SAR) analysis of such compounds can offer insights into designing more effective therapeutic agents, highlighting the diverse applications of carboxylic acids in drug discovery and development (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibitory effects of carboxylic acids on microbial biocatalysts is crucial for biofuel and biochemical production. Research in this area explores the metabolic engineering strategies to mitigate the inhibitory impact of acids like 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid on microbes such as Escherichia coli and Saccharomyces cerevisiae. This knowledge aids in the development of more robust microbial strains for industrial applications, emphasizing the role of carboxylic acids in both facilitating and hindering biotechnological processes (Jarboe et al., 2013).

Anticancer Potentials of Carboxylic Acid Derivatives

The diverse chemical reactivity of cinnamic acid and its derivatives, including possible analogs like 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid, offers a rich foundation for developing antitumor agents. The exploration of cinnamic acid derivatives in medicinal research has revealed their potential in cancer treatment, highlighting the need for further investigation into the therapeutic applications of carboxylic acid derivatives in oncology (De, Baltas, & Bedos-Belval, 2011).

Novel Carboxylic Acid Bioisosteres

The quest for novel carboxylic acid bioisosteres, aiming to circumvent issues related to toxicity, metabolic stability, and biological membrane permeability, underscores the innovative approaches in drug design and development. This research area, potentially involving compounds like 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid, highlights the importance of carboxylic acid functionality in pharmacophores and the ongoing efforts to discover and utilize alternative bioisosteres for therapeutic applications (Horgan & O’ Sullivan, 2021).

Eigenschaften

IUPAC Name |

3-amino-6-bromo-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNYXZSJRIHLMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)

![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)

![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)

![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)